ethyl 5,7-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5,7-dichloro-1H-indole-2-carboxylate (EDCI) is an organic compound that has been used in a variety of scientific applications, ranging from drug development to biochemical research. EDCI has been found to be a useful tool in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Methods of Application : The specific methods of synthesis vary depending on the specific alkaloid being synthesized. Generally, it involves the reaction of indole derivatives with other organic compounds under controlled conditions .
- Results or Outcomes : The synthesis of alkaloids using indole derivatives has been successful and is a common method used in organic chemistry .
Treatment of Various Disorders
- Scientific Field : Medicine
- Summary of Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application : These compounds can be administered in various ways, including oral ingestion, injection, or topical application, depending on the specific disorder being treated .
- Results or Outcomes : The use of indole derivatives in the treatment of various disorders has shown promising results, but more research is needed to fully understand their potential .
Antiviral Agents
- Scientific Field : Virology
- Summary of Application : Certain indole derivatives have been reported as antiviral agents .
- Methods of Application : These compounds can be administered in various ways, depending on the specific virus being targeted .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGKZGQACYLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405861 | |
Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
CAS RN |
4792-70-5 | |
Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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